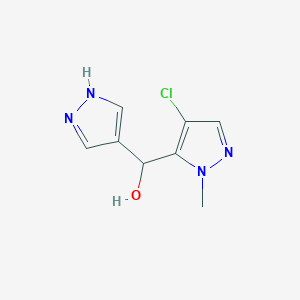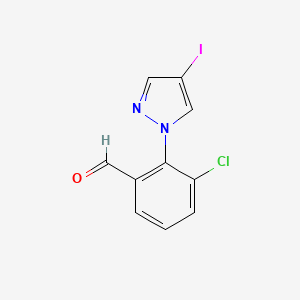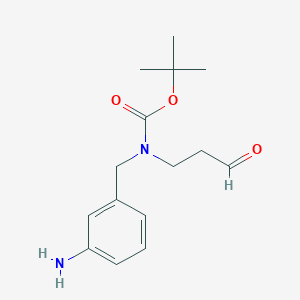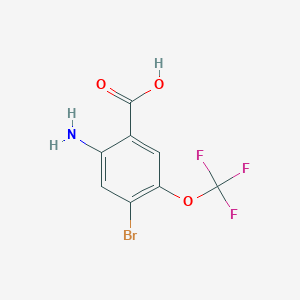
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine and trichlorophenyl groups, exhibits unique chemical properties that make it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trichlorophenylhydrazine with ethyl 4-fluoroacetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate undergoes cyclization to yield the indole core structure. Subsequent nitrile formation is achieved through the reaction with cyanogen bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Addition: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic Addition: Amides, esters, or thioethers.
Oxidation and Reduction: Aldehydes, ketones, or alcohols.
Applications De Recherche Scientifique
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Agricultural Chemistry: The compound is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of fluorine and trichlorophenyl groups enhances its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-4-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetonitrile
- 5-Fluoro-4-(2,4,5-trichlorophenyl)indole-3-acetonitrile
Comparison: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is unique due to the specific positioning of the fluorine and trichlorophenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for targeted research applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H8Cl3FN2 |
|---|---|
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
2-[4-fluoro-5-(2,4,6-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H8Cl3FN2/c17-9-5-11(18)15(12(19)6-9)10-1-2-13-14(16(10)20)8(3-4-21)7-22-13/h1-2,5-7,22H,3H2 |
Clé InChI |
JEHABNMRPRQXHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN2)CC#N)C(=C1C3=C(C=C(C=C3Cl)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)

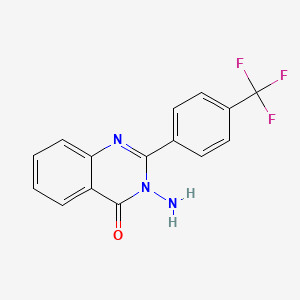
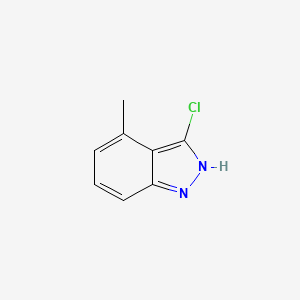
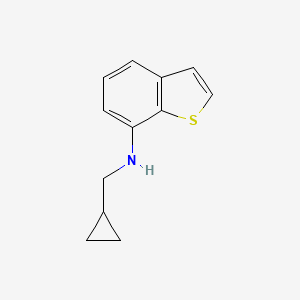
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
